molecular formula C30H23ClN4O5 B2552976 N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 931320-24-0

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2552976
CAS No.: 931320-24-0
M. Wt: 554.99
InChI Key: NIHOBVVNFZGBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a structurally complex small molecule featuring a quinazolinone core substituted with a 4-nitrobenzyl group at the N1 position and a 2-chlorobenzyl-functionalized benzamide moiety at the C4 position. Its synthesis likely involves carbodiimide-mediated coupling reactions, as exemplified in analogous benzamide derivatives . The nitro and chloro substituents are hypothesized to enhance metabolic stability and lipophilicity, respectively, though these properties require empirical validation.

Properties

CAS No.

931320-24-0

Molecular Formula

C30H23ClN4O5

Molecular Weight

554.99

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C30H23ClN4O5/c31-26-7-3-1-5-23(26)17-32-28(36)22-13-9-20(10-14-22)19-34-29(37)25-6-2-4-8-27(25)33(30(34)38)18-21-11-15-24(16-12-21)35(39)40/h1-16H,17-19H2,(H,32,36)

InChI Key

NIHOBVVNFZGBAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-])Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H19ClN4O4C_{22}H_{19}ClN_{4}O_{4} and has a molecular weight of approximately 426.87 g/mol. The structure features a chlorobenzyl group and a quinazolinone moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

A study found that quinazolinone derivatives inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway . The structure-activity relationship (SAR) analysis revealed that modifications at the benzamide position significantly influenced anticancer potency.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity. Research into similar benzamide derivatives has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions within microbial cells .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
  • Disruption of Cell Membrane Integrity : In microbial cells, it affects membrane permeability, leading to cell lysis.

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for cytotoxicity. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity comparable to established chemotherapeutics .

Study 2: Antimicrobial Screening

A series of derivatives were synthesized and screened for antimicrobial activity against MRSA. The study reported that the compound exhibited significant inhibition zones in agar diffusion assays and minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Tables

Activity Type IC50/MIC Values Reference
Anticancer (MCF-7)5 µM
Antimicrobial (MRSA)8 µg/mL

Scientific Research Applications

Antimicrobial Activity

Preliminary studies have indicated that derivatives of compounds similar to N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibit significant antimicrobial properties. For instance, compounds with nitro and halo substituents have shown enhanced activity against various Gram-positive and Gram-negative bacterial strains as well as fungi .

Table 1: Antimicrobial Activity of Similar Compounds

CompoundMIC (µM) against BacteriaMIC (µM) against Fungi
N11.27 (Bacillus subtilis)5.08 (Candida albicans)
N81.43 (Escherichia coli)2.86 (Aspergillus niger)
N221.30 (Klebsiella pneumoniae)2.60 (Candida albicans)

These findings suggest that the presence of specific functional groups can significantly enhance the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against human colorectal cancer cell lines (HCT116), with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)
N95.85
N184.53
5-FU9.99

These results highlight the potential of these compounds as selective anticancer agents, with some derivatives showing greater potency than established drugs.

Case Studies and Research Findings

A comprehensive study involving the synthesis and biological evaluation of similar benzamide derivatives has been documented in various research articles. These studies typically focus on:

  • Design and Synthesis : The creation of new molecular structures that incorporate various substituents to enhance biological activity.
  • Biological Evaluation : Testing for antimicrobial and anticancer activities using standardized assays such as the Minimum Inhibitory Concentration (MIC) for antimicrobial testing and Sulforhodamine B (SRB) assay for anticancer activity.
  • Structure-Activity Relationship (SAR) : Analyzing how different chemical modifications affect biological efficacy.

Example Case Study

In one significant study, researchers synthesized a series of benzamide derivatives that included nitro and chloro substituents. The compounds were evaluated against a panel of microbial strains and cancer cell lines, revealing that those with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better interaction with biological targets .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s predicted LogP (4.2) is intermediate between DM-11 (3.8) and the triazole-containing benzamide (5.1), suggesting balanced membrane permeability .
  • Core Structure: The quinazolinone core may confer distinct DNA-binding properties compared to DM-11’s pyrrole-carboxamide scaffold.

Research Findings

Computational Insights

  • Docking Studies : Preliminary modeling suggests the target compound’s benzamide moiety occupies hydrophobic pockets in kinase active sites, akin to DM-11 .
  • Metabolic Stability: The 2-chlorobenzyl group may slow oxidative metabolism compared to non-halogenated analogues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, and how are key intermediates validated?

  • Methodology : Multi-step synthesis typically involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives with isothiocyanates or urea analogs, followed by functionalization. For example, coupling reagents like DCC/HOBt are used to link benzamide and chlorobenzyl moieties . Post-synthesis validation includes:

  • IR Spectroscopy : Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methylene bridges (δ 4.5–5.5 ppm), and nitrobenzyl CH₂ (δ ~4.3 ppm) .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N percentages to confirm purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • Melting Point Analysis : Sharp, consistent melting points (e.g., 261–263°C for analogs) indicate purity .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% .
    • Data Interpretation : Discrepancies in NMR splitting patterns may indicate stereochemical impurities or unreacted intermediates.

Q. What preliminary biological activities have been reported for quinazolinone derivatives structurally related to this compound?

  • Reported Activities :

  • Anticancer : Induction of apoptosis via caspase-3/7 activation in cancer cell lines (IC₅₀ values ~10–50 μM) .
  • Antimicrobial : MIC values of 2–8 μg/mL against S. aureus and E. coli .
  • Anticonvulsant : GABA receptor modulation in rodent models (ED₅₀ ~25 mg/kg) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of the quinazolinone core?

  • Challenges : Competing hydrolysis of isothiocyanates or over-alkylation during nitrobenzyl substitution.
  • Solutions :

  • Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis .
  • Temperature Control : Maintain reflux at 80–90°C for cyclization to avoid decomposition .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates for spectroscopic validation .

Q. What strategies are effective in resolving contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Root Causes : Differences in assay conditions (e.g., serum concentration, cell passage number) or compound solubility.
  • Mitigation :

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays or MTT assays with controlled DMSO concentrations (<0.1%) .
  • Solubility Enhancement : Employ co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
    • Case Study : Fluorescence-based binding assays (λex/λem = 340/380 nm) at pH 5.0 and 25°C reduce variability in ligand-receptor studies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Key Modifications :

  • Nitro Group Replacement : Substitute with trifluoromethyl to enhance metabolic stability .
  • Chlorobenzyl Isosteres : Replace with fluorobenzyl to improve blood-brain barrier penetration .
    • Analytical Support :
  • LogP Calculations : Use HPLC-derived retention times to estimate lipophilicity .
  • CYP450 Inhibition Assays : Microsomal stability studies to identify metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.